Methyl 3-cyano-6-phenyl-2-thioxo-1,2-dihydropyridine-4-carboxylate
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Overview
Description
Methyl 3-cyano-6-phenyl-2-thioxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a cyano group, a phenyl group, and a thioxo group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyano-6-phenyl-2-thioxo-1,2-dihydropyridine-4-carboxylate typically involves the reaction of 4-bromoacetophenone, vetraldehyde, and 2-cyanothioacetamide in a molar ratio of 1:1:1 in ethanol under reflux conditions for 4 hours . The reaction proceeds through a series of steps, including the formation of an intermediate chalcone, which then undergoes cyclization to form the desired dihydropyridine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-6-phenyl-2-thioxo-1,2-dihydropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Methyl 3-cyano-6-phenyl-2-thioxo-1,2-dihydropyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-cyano-6-phenyl-2-thioxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate
- Methyl 3-cyano-6-(4-methoxyphenyl)-2-oxo-1,2-dihydro-4-pyridinecarboxylate
Uniqueness
Methyl 3-cyano-6-phenyl-2-thioxo-1,2-dihydropyridine-4-carboxylate is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the thioxo group or have different substituents on the dihydropyridine ring.
Properties
Molecular Formula |
C14H10N2O2S |
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Molecular Weight |
270.31 g/mol |
IUPAC Name |
methyl 3-cyano-6-phenyl-2-sulfanylidene-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C14H10N2O2S/c1-18-14(17)10-7-12(9-5-3-2-4-6-9)16-13(19)11(10)8-15/h2-7H,1H3,(H,16,19) |
InChI Key |
HQDDTYRHYVKXDR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=S)NC(=C1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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